5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . Inhibition of these enzymes leads to an increase in acetylcholine levels, enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting ache and buche, similar compounds can affect the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning .
Result of Action
Similar compounds that inhibit ache and buche can increase acetylcholine levels, enhancing cholinergic neurotransmission . This can potentially improve cognitive functions, such as memory and learning .
Biochemical Analysis
Biochemical Properties
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with acetylcholinesterase (AChE), an enzyme responsible for hydrolyzing acetylcholine in the brain. The compound acts as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine and enhancing cognitive functions . Additionally, it has been observed to interact with butyrylcholinesterase (BuChE), although with lower affinity compared to AChE .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase, leading to improved cognitive functions . Moreover, it affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby altering cellular metabolism and signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and increasing its levels in the synaptic cleft . This inhibition is achieved through a mixed-type mechanism, involving both competitive and non-competitive inhibition . Additionally, the compound’s interaction with butyrylcholinesterase further modulates cholinergic neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that the compound maintains its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, leading to sustained improvements in cognitive functions . Degradation products may form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cognitive functions without significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism also affects its pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic cation transporters (OCTs), facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin play a crucial role in its distribution, affecting its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles . These modifications can also affect its stability and degradation, impacting its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the phenylpiperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine derivative reacts with the thiophene-sulfonamide intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
4-(3-(4-substituted-piperazine-1-yl)propyl)pyridazin-3(2H)-one: Studied for its anticancer properties.
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Investigated for its anti-inflammatory effects.
Uniqueness
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-16-8-9-18(24-16)25(22,23)19-10-5-11-20-12-14-21(15-13-20)17-6-3-2-4-7-17/h2-4,6-9,19H,5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROBYKMEQYZIQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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